Cas no 877-03-2 (5-Bromo-1H-indole-3-carbaldehyde)

5-Bromo-1H-indole-3-carbaldehyde structure
877-03-2 structure
Nome del prodotto:5-Bromo-1H-indole-3-carbaldehyde
Numero CAS:877-03-2
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD00152016
CID:40167
PubChem ID:24874042

5-Bromo-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromoindole-3-carboxaldehyde
    • 5-Bromo-1H-indole-3-carbaldehyde
    • 5-Bromo-3-formylindole
    • 5-Bromoindole-3-carboxyaldehyde
    • 5-Bromoindole-3-carbaldehyde
    • 1H-Indole-3-carboxaldehyde, 5-bromo-
    • 5-bromoindole-3-aldehyde
    • 5-bromo-3-formyl-1h-indole
    • 5-BROMO-1H-INDOLE-3-CARBOXALDEHYDE
    • NSC66831
    • PubChem9122
    • KSC494E7J
    • 5-bromo-indole-3-carboxaldehyde
    • 5-Bromo-1H-indole-3-carbaldehye
    • 5-Bromo-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 5-bromo- (6CI, 7CI, 8CI)
    • NSC 66831
    • AB00275453-04
    • AKOS000289141
    • AS-11393
    • SY014468
    • ALBB-035498
    • MFCD00152016
    • AB04031
    • NSC-66831
    • B-8600
    • DB-001973
    • Z57627647
    • 5-Bromo-1H-indole-3-carbaldehyde #
    • NS00039212
    • 877-03-2
    • 5-Bromoindole-3-carboxaldehyde, 98%
    • STK980631
    • SCHEMBL671217
    • EN300-18251
    • NCGC00328903-01
    • 8JS5DEX3ZE
    • AC-23641
    • DTXSID80236562
    • CS-W002437
    • B4840
    • EINECS 212-884-7
    • MDL: MFCD00152016
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-9-8(3-7)6(5-12)4-11-9/h1-5,11H
    • Chiave InChI: PEENKJZANBYXNB-UHFFFAOYSA-N
    • Sorrisi: O=CC1C2C(=CC=C(C=2)Br)NC=1
    • BRN: 124725

Proprietà calcolate

  • Massa esatta: 222.96300
  • Massa monoisotopica: 222.963276
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 185
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • Superficie polare topologica: 32.9

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.727
  • Punto di fusione: 204.0 to 208.0 deg-C
  • Punto di ebollizione: 395.6 °C at 760 mmHg
  • Punto di infiammabilità: 193℃
  • Indice di rifrazione: 1.752
  • PSA: 32.86000
  • LogP: 2.74290
  • Solubilità: Non determinato

5-Bromo-1H-indole-3-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36-S37/39
  • Identificazione dei materiali pericolosi: Xi
  • Classe di pericolo:IRRITANT
  • Condizioni di conservazione:Store at room temperature
  • Frasi di rischio:R36/37/38

5-Bromo-1H-indole-3-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-Bromo-1H-indole-3-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB180600-5 g
5-Bromoindole-3-carboxaldehyde, 98%; .
877-03-2 98%
5g
€59.00 2023-05-07
Enamine
EN300-18251-100.0g
5-bromo-1H-indole-3-carbaldehyde
877-03-2 97%
100g
$188.0 2023-05-01
eNovation Chemicals LLC
Y1043224-100g
5-Bromoindole-3-Carboxaldehyde
877-03-2 98%
100g
$135 2024-06-07
eNovation Chemicals LLC
D690853-100g
5-Bromoindole-3-carboxaldehyde
877-03-2 98%
100g
$170 2023-09-03
City Chemical
B1652-10GM
5-Bromoindole-3-carboxaldehyde
877-03-2
10gm
$328.62 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045500-100g
5-Bromoindole-3-carboxaldehyde
877-03-2 98%
100g
¥716.00 2024-04-27
eNovation Chemicals LLC
D500935-25g
5-BroMoindole-3-carboxyaldehyde
877-03-2 97%
25g
$150 2024-05-24
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001600-5g
5-Bromo-1H-indole-3-carbaldehyde
877-03-2 97%
5g
¥47 2024-05-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BD103-1g
5-Bromo-1H-indole-3-carbaldehyde
877-03-2 98%
1g
¥49.0 2022-06-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
518743-5G
5-Bromo-1H-indole-3-carbaldehyde
877-03-2
5g
¥745.3 2023-12-05

5-Bromo-1H-indole-3-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Bromine Solvents: Water ;  rt → 5 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
1.2 Reagents: Sodium bisulfite Solvents: Water
1.3 Reagents: Sodium hydroxide ;  overnight, reflux; reflux → 10 °C
2.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
2.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
2.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux
Riferimento
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: (±)-Camphorsulfonic acid Solvents: Dichloromethane ,  1,4-Dioxane ;  10 min, rt
1.2 5 min, rt; 10 - 30 min, rt
Riferimento
(±)-Camphor sulfonic acid assisted IBX based oxidation of 1° and 2° alcohols
Kumar, Kamlesh; et al, Tetrahedron Letters, 2021, 81,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen ,  Pyridinium chlorochromate Solvents: Dimethylformamide ;  0.5 h, 100 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Cu-mediated oxidative dimerization of skatole to tryptanthrin, an indolo[2,1-b]quinazolone alkaloid
Itoh, Tomoki; et al, Heterocycles, 2015, 91(7), 1423-1428

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: 1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Catalysts: Trifluoromethanesulfonic acid Solvents: 1,4-Dioxane ;  23 min, rt
Riferimento
IBX-TfOH mediated oxidation of alcohols to aldehydes and ketones under mild reaction conditions
Kumar, Kamlesh; et al, Tetrahedron Letters, 2020, 61(15),

Synthetic Routes 6

Condizioni di reazione
1.1 Catalysts: Bismuth triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  5 min, rt
1.2 Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  12 h, rt
1.3 Reagents: 2-Iodoxybenzoic acid Solvents: Dimethyl sulfoxide ,  Water ;  1 h, rt
1.4 Reagents: Sodium sulfite Solvents: Water ;  rt
1.5 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Riferimento
Bi(OTf)3 Enabled C-F Bond Cleavage in HFIP: Electrophilic Aromatic Formylation with Difluoro(phenylsulfanyl)methane
Betterley, Nolan M.; et al, Asian Journal of Organic Chemistry, 2018, 7(8), 1642-1647

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  rt; 2 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified, cooled
Riferimento
Synthesis, biological evaluation, and molecular docking studies of novel 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives as potential tubulin polymerization inhibitors
Wang, Yan-Ting; et al, European Journal of Medicinal Chemistry, 2015, 99, 125-137

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Potassium iodide ,  Water Catalysts: Red 21 Solvents: Acetonitrile ;  48 h, rt
Riferimento
Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst
Zhao, Yin; et al, Synlett, 2022, 33(7), 659-663

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Scandium triflate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 - 10 h, 110 °C
Riferimento
Sunlight Induced and Alternative Sc(OTf)3 Catalyzed Remote C-H Halogenation of Indoles
Liu, Shanshan ; et al, Chemistry - A European Journal, 2023, 29(36),

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium bisulfite Solvents: Ethanol ,  Water ;  20 h, rt
2.1 rt → 70 °C; 2 h, 70 °C; 0.5 h, 70 °C → 90 °C; cooled
3.1 Reagents: Bromine Solvents: Water ;  rt → 5 °C; < 5 °C; 1 h, 0 °C; 1 h, 0 °C → rt
3.2 Reagents: Sodium bisulfite Solvents: Water
3.3 Reagents: Sodium hydroxide ;  overnight, reflux; reflux → 10 °C
4.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
4.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
4.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux
Riferimento
Integrated structure-based activity prediction model of benzothiadiazines on various genotypes of HCV NS5b polymerase (1a, 1b and 4) and its application in the discovery of new derivatives
Ismail, Mohamed A. H.; et al, Bioorganic & Medicinal Chemistry, 2012, 20(7), 2455-2478

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C → rt; 3 h, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  overnight, reflux; reflux → rt
Riferimento
Enantioselective Bronsted Acid-Catalyzed N-Acyliminium Cyclization Cascades
Muratore, Michael E.; et al, Journal of the American Chemical Society, 2009, 131(31), 10796-10797

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Sodium perchlorate Catalysts: Aniline ,  Platinum Solvents: Dimethyl sulfoxide ,  Water ;  7 h, rt
Riferimento
Synthesis of 3-Formylindoles via Electrochemical Decarboxylation of Glyoxylic Acid with an Amine as a Dual Function Organocatalyst
Lin, Dian-Zhao; et al, Organic Letters, 2019, 21(15), 5862-5866

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Boronic acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ;  reflux
1.2 Reagents: Phosphorus oxychloride ;  0 - 23 °C
Riferimento
Novel benzofuran-3-one indole inhibitors of PI3 kinase-α and the mammalian target of rapamycin: hit to lead studies
Bursavich, Matthew G.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(8), 2586-2590

Synthetic Routes 15

Condizioni di reazione
1.1 -
2.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; et al, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 16

Condizioni di reazione
1.1 Reagents: Potassium persulfate Solvents: Acetonitrile ;  8 h, 80 °C; 80 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic Acid
Laha, Joydev K. ; et al, Advanced Synthesis & Catalysis, 2023, 365(8), 1238-1246

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide ,  Pivalic acid Catalysts: Ruthenium trichloride Solvents: N-Methylacetamide ;  0 °C; 24 h, 25 °C
Riferimento
Mild and Selective Ru-Catalyzed Formylation and Fe-Catalyzed Acylation of Free (N-H) Indoles Using Anilines as the Carbonyl Source
Wu, Wenliang; et al, Journal of the American Chemical Society, 2011, 133(31), 11924-11927

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Ammonia ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethylformamide ,  Water ;  7.5 h, 130 °C
Riferimento
Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air
Wang, Qing-Dong; et al, Synlett, 2017, 28(19), 2670-2674

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Methylcyclohexylamine Catalysts: Bismuth vanadate (BiVO4) ,  Carbon nitride (C3N4) Solvents: Methanol ;  58 h, rt
Riferimento
A stable and recyclable Z-scheme g-C3N4/rGO/BiVO4 heterojunction photocatalyst for site-selective C-3 formylation of indoles with methanol as a formyl source under visible light
Lei, Zhenkai; et al, Green Chemistry, 2023, 25(1), 348-356

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Oxygen Solvents: Acetonitrile ;  24 h, rt
Riferimento
Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid
Dong, Yue; et al, Organic Letters, 2022, 24(28), 5034-5039

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: Sodium carbonate ,  Oxygen Catalysts: Iodine Solvents: 1,4-Dioxane ,  Water ;  rt; 36 h, 100 °C; 100 °C → rt
Riferimento
I2-mediated C3-formylation of indoles by tertiary amine and H2O
Zhang, Bo; et al, Tetrahedron Letters, 2014, 55(41), 5618-5621

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  4 h, 120 °C
Riferimento
Iodine-catalyzed C3-formylation of indoles using hexamethylenetetramine and air
Wang, Qing-Dong; et al, Tetrahedron Letters, 2017, 58(30), 2877-2880

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Dimethylformamide ,  Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
Synthesis of N(10)-acetyleudistomin L
Still, Ian W. J.; et al, Tetrahedron Letters, 1989, 30(9), 1041-4

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Iodine Solvents: Dimethylformamide ;  12 h, 100 °C
Riferimento
Iodine-catalyzed C3-formylation of indoles via C-N bond cleavage of tertiary amines under aerobic conditions
Lu, Lin; et al, Tetrahedron, 2015, 71(22), 3637-3641

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  5 min, 0 °C; 5 min, 0 °C
1.2 Reagents: Butyllithium Solvents: Hexane ;  5 min, < -20 °C; 0.5 h, < -20 °C
1.3 Solvents: Tetrahydrofuran ;  0.5 h, -20 °C
1.4 Reagents: Water ;  10 min, < -20 °C
Riferimento
Halogen-metal exchange on bromoheterocyclics with substituents containing an acidic proton via formation of a magnesium intermediate
Tian, Qingqiang; et al, Molecules, 2017, 22(11), 1952/1-1952/12

Synthetic Routes 26

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
N-Pyridinylindole-3-(alkyl)carboxamides and derivatives as potential systemic and topical inflammation inhibitors
Duflos, M.; et al, European Journal of Medicinal Chemistry, 2001, 36(6), 545-553

Synthetic Routes 27

Condizioni di reazione
Riferimento
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts
Kumar Mehra, Manish; et al, Organic & Biomolecular Chemistry, 2021, 19(5), 1109-1114

Synthetic Routes 28

Condizioni di reazione
Riferimento
Fluorescent Porous Silica Microspheres for Highly and Selectively Detecting Hg2+ and Pb2+ Ions and Imaging in Living Cells
Sun, Wei; et al, ACS Omega, 2019, 4(19), 18381-18391

5-Bromo-1H-indole-3-carbaldehyde Raw materials

5-Bromo-1H-indole-3-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:877-03-2)5-Bromo-1H-indole-3-carbaldehyde
A10447
Purezza:99%
Quantità:500g
Prezzo ($):391.0